Flumethazone pivalate
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Overview
Description
Flumethasone pivalate is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash . As a pivalate salt, its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flumethasone pivalate is synthesized through a series of chemical reactions starting from flumethasone. The synthesis involves the esterification of flumethasone with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of flumethasone pivalate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of flumethasone pivalate .
Chemical Reactions Analysis
Types of Reactions
Flumethasone pivalate undergoes various chemical reactions, including:
Oxidation: Flumethasone pivalate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert flumethasone pivalate into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in flumethasone pivalate with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Flumethasone pivalate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic separation techniques and analytical chemistry.
Biology: Studied for its effects on cellular processes and immune response modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for topical application.
Mechanism of Action
Flumethasone pivalate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. It decreases the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . This results in the suppression of the immune response and a reduction in inflammation .
Comparison with Similar Compounds
Similar Compounds
- Fluocinolone acetonide
- Betamethasone valerate
- Triamcinolone acetonide
Uniqueness
Flumethasone pivalate is unique due to its specific esterification with pivalic acid, which enhances its local anti-inflammatory action at the site of application. This results in a more targeted and effective treatment for inflammatory skin conditions compared to other corticosteroids .
Properties
Molecular Formula |
C27H36F2O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[2-[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16?,17?,19+,20+,24+,25+,26+,27+/m1/s1 |
InChI Key |
JWRMHDSINXPDHB-DCPWPRNHSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Origin of Product |
United States |
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